(5E)-5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 2-chlorobenzylidene group and a 3,4-dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-chlorobenzaldehyde with 1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can occur at the carbonyl groups of the pyrimidine ring, potentially forming alcohol derivatives.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (5E)-5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
- (5E)-5-(2-bromobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(2-fluorobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(2-methylbenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Comparison: Compared to its analogs, (5E)-5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the chlorine atom in the benzylidene group. This chlorine atom can influence the compound’s reactivity, stability, and biological activity. The electronic and steric effects of the chlorine atom may result in different chemical and biological properties compared to its bromine, fluorine, or methyl-substituted analogs.
Properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-7-8-14(9-12(11)2)22-18(24)15(17(23)21-19(22)25)10-13-5-3-4-6-16(13)20/h3-10H,1-2H3,(H,21,23,25)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYROGZXVFQGFQL-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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